

# Spectroscopic Profile of 4-(Cyanoacetyl)morpholine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-(Cyanoacetyl)morpholine

Cat. No.: B079948

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the compound **4-(Cyanoacetyl)morpholine**, a molecule of interest in synthetic and medicinal chemistry. This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear and accessible format. Detailed experimental protocols for acquiring this spectral data are also provided to aid in the characterization of this and structurally related compounds.

## Chemical Structure and Properties

- IUPAC Name: 3-morpholin-4-yl-3-oxopropanenitrile[1]
- Molecular Formula: C<sub>7</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub>[1]
- Molecular Weight: 154.17 g/mol [1]
- CAS Number: 15029-32-0[1]

## Predicted Spectral Data

While experimental spectra for **4-(Cyanoacetyl)morpholine** are available in databases such as PubChem's SpectraBase, direct access to the raw data for detailed analysis is not always publicly available.[1] The following tables summarize the predicted spectral data based on the known structure of the molecule and established spectroscopic principles.

## <sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

The <sup>1</sup>H NMR spectrum of **4-(Cyanoacetyl)morpholine** is expected to show distinct signals for the protons of the morpholine ring and the methylene group of the cyanoacetyl moiety. The chemical shifts are influenced by the electron-withdrawing effects of the adjacent oxygen, nitrogen, and carbonyl groups.

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for **4-(Cyanoacetyl)morpholine**

| Chemical Shift ( $\delta$ , ppm) | Multiplicity | Integration | Assignment                                          |
|----------------------------------|--------------|-------------|-----------------------------------------------------|
| ~ 3.70                           | Triplet      | 4H          | O(CH <sub>2</sub> CH <sub>2</sub> ) <sub>2</sub> N- |
| ~ 3.50                           | Triplet      | 4H          | O(CH <sub>2</sub> CH <sub>2</sub> ) <sub>2</sub> N- |
| ~ 3.40                           | Singlet      | 2H          | -C(=O)CH <sub>2</sub> CN                            |

Disclaimer: These are predicted chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

## <sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

The <sup>13</sup>C NMR spectrum will provide information on the carbon framework of the molecule. Each unique carbon atom will give rise to a distinct signal.

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for **4-(Cyanoacetyl)morpholine**

| Chemical Shift ( $\delta$ , ppm) | Assignment                       |
|----------------------------------|----------------------------------|
| ~ 165                            | C=O (Amide)                      |
| ~ 116                            | CN (Nitrile)                     |
| ~ 66                             | O(CH <sub>2</sub> ) <sub>2</sub> |
| ~ 45                             | N(CH <sub>2</sub> ) <sub>2</sub> |
| ~ 25                             | -CH <sub>2</sub> CN              |

Disclaimer: These are predicted chemical shifts. Actual experimental values may vary depending on the solvent and other experimental conditions.

## FT-IR (Fourier-Transform Infrared) Spectroscopy

The FT-IR spectrum is used to identify the functional groups present in the molecule. Key absorptions are expected for the nitrile, amide, and ether functionalities.

Table 3: Predicted FT-IR Absorption Bands for **4-(Cyanoacetyl)morpholine**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Functional Group Assignment |
|--------------------------------|---------------|-----------------------------|
| ~ 2250                         | Medium        | C≡N stretch (Nitrile)       |
| ~ 1650                         | Strong        | C=O stretch (Amide)         |
| 2950 - 2850                    | Medium-Strong | C-H stretch (Aliphatic)     |
| ~ 1115                         | Strong        | C-O-C stretch (Ether)       |

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For **4-(Cyanoacetyl)morpholine**, the molecular ion peak [M]<sup>+</sup> is expected at an m/z corresponding to its molecular weight.

Table 4: Predicted Mass Spectrometry Data for **4-(Cyanoacetyl)morpholine**

| m/z | Relative Intensity | Assignment                                     |
|-----|--------------------|------------------------------------------------|
| 154 | Moderate           | $[M]^+$ (Molecular Ion)                        |
| 86  | High               | $[M - C_3H_2NO]^+$ (Loss of cyanoacetyl group) |
| 68  | Moderate           | $[C_3H_2NO]^+$ (Cyanoacetyl fragment)          |
| 56  | High               | $[C_3H_6N]^+$ (Fragment from morpholine ring)  |

Disclaimer: Fragmentation patterns can vary depending on the ionization method and energy.

## Experimental Protocols

The following are detailed, representative protocols for the spectroscopic analysis of **4-(Cyanoacetyl)morpholine**.

### NMR Spectroscopy

Objective: To obtain high-resolution  $^1H$  and  $^{13}C$  NMR spectra.

Materials:

- **4-(Cyanoacetyl)morpholine** sample
- Deuterated solvent (e.g.,  $CDCl_3$  or  $DMSO-d_6$ )
- NMR tubes (5 mm)
- NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

- Sample Preparation: Accurately weigh approximately 5-10 mg of the **4-(Cyanoacetyl)morpholine** sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent directly in a clean, dry NMR tube.

- Instrument Setup:
  - Insert the NMR tube into the spectrometer's probe.
  - Lock onto the deuterium signal of the solvent.
  - Shim the magnetic field to achieve optimal homogeneity.
  - Tune and match the probe for both  $^1\text{H}$  and  $^{13}\text{C}$  frequencies.
- $^1\text{H}$  NMR Acquisition:
  - Acquire a standard one-dimensional  $^1\text{H}$  NMR spectrum.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
  - Process the Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
  - Phase and baseline correct the spectrum.
  - Reference the spectrum to the residual solvent peak.
  - Integrate the signals and determine the chemical shifts and coupling constants.
- $^{13}\text{C}$  NMR Acquisition:
  - Acquire a proton-decoupled  $^{13}\text{C}$  NMR spectrum.
  - Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 1024 or more).
  - Process the FID and reference the spectrum to the solvent's carbon signal.

## FT-IR Spectroscopy

Objective: To obtain the infrared absorption spectrum to identify functional groups.

**Materials:**

- **4-(Cyanoacetyl)morpholine** sample (solid)
- FT-IR Spectrometer with an Attenuated Total Reflectance (ATR) accessory
- Spatula
- Isopropanol or ethanol for cleaning

**Procedure:**

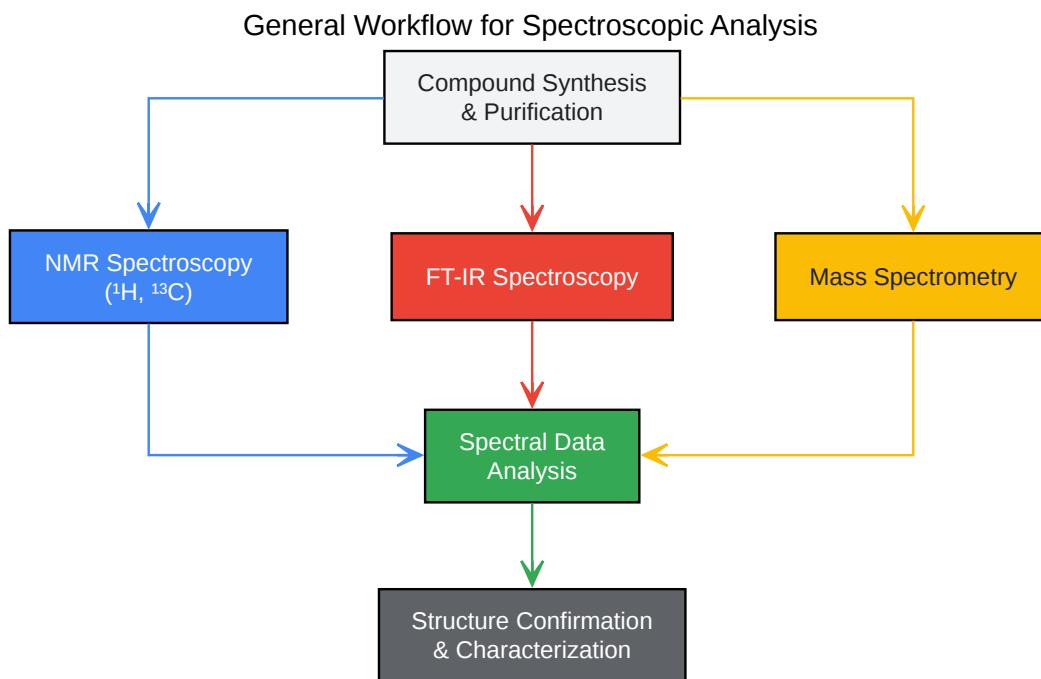
- Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrument absorptions.
- Sample Application: Place a small amount of the solid **4-(Cyanoacetyl)morpholine** sample onto the ATR crystal.
- Spectrum Acquisition: Apply pressure to the sample using the instrument's pressure clamp to ensure good contact with the crystal.
- Data Collection: Collect the sample spectrum over a range of 4000-400  $\text{cm}^{-1}$ . Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument's software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
- Peak Identification: Identify and label the significant absorption bands in the spectrum.

## Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern.

**Materials:**

- **4-(Cyanoacetyl)morpholine** sample
- Mass Spectrometer (e.g., with Electron Ionization - EI source)


- Solvent for sample introduction (e.g., methanol or acetonitrile)
- Direct insertion probe or GC/LC interface

**Procedure:**

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent if using a liquid injection interface. For a direct insertion probe, a small amount of the solid sample can be used.
- Instrument Setup:
  - Calibrate the mass spectrometer using a known standard.
  - Set the ionization source parameters. For EI, a standard electron energy of 70 eV is typically used.
- Sample Introduction: Introduce the sample into the ion source.
- Data Acquisition: Acquire the mass spectrum over an appropriate m/z range (e.g., 40-300 amu).
- Data Analysis:
  - Identify the molecular ion peak.
  - Analyze the major fragment ions and propose fragmentation pathways.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



[Click to download full resolution via product page](#)

### General Workflow for Spectroscopic Analysis

This guide provides a foundational understanding of the spectral characteristics of **4-(Cyanoacetyl)morpholine**. For definitive structural confirmation, it is imperative to acquire and interpret experimental data for the specific sample under investigation.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 4-(Cyanoacetyl)morpholine | C7H10N2O2 | CID 229279 - PubChem  
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 4-(Cyanoacetyl)morpholine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b079948#4-cyanoacetyl-morpholine-spectral-data-nmr-ir-mass]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)